![molecular formula C13H29OPSi B14295410 2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one CAS No. 116458-27-6](/img/structure/B14295410.png)
2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one is an organophosphorus compound with a unique structure that includes a triethylsilyl group and a phosphanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one typically involves the reaction of 2-methylpropan-1-one with triethylsilyl chloride and a phosphanyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of the original compound.
Scientific Research Applications
2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The triethylsilyl group can enhance the compound’s stability and facilitate its binding to specific sites. The phosphanyl group can participate in various chemical transformations, making the compound versatile in different applications.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-propanol: A simpler alcohol with similar structural features but lacking the phosphanyl and triethylsilyl groups.
2-Hydroxy-2-methyl-1-phenyl-propan-1-one: A compound with a hydroxyl group and a phenyl group, used in different applications.
Uniqueness
2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one is unique due to the presence of both the triethylsilyl and phosphanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
116458-27-6 |
|---|---|
Molecular Formula |
C13H29OPSi |
Molecular Weight |
260.43 g/mol |
IUPAC Name |
2-methyl-1-[propan-2-yl(triethylsilyl)phosphanyl]propan-1-one |
InChI |
InChI=1S/C13H29OPSi/c1-8-16(9-2,10-3)15(12(6)7)13(14)11(4)5/h11-12H,8-10H2,1-7H3 |
InChI Key |
TVDWIHCACJIIKK-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)P(C(C)C)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


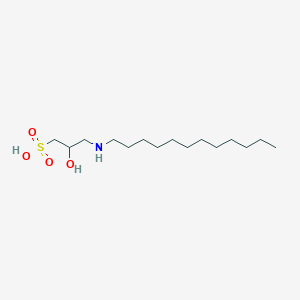
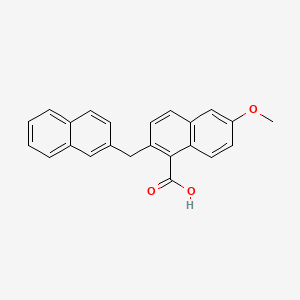
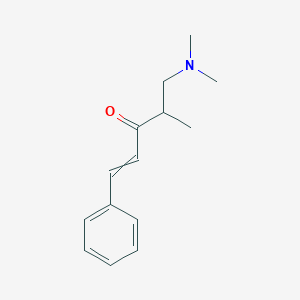
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)

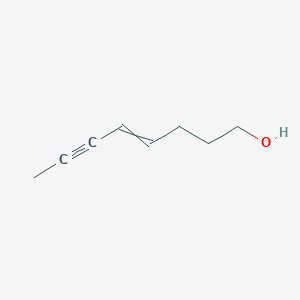
![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
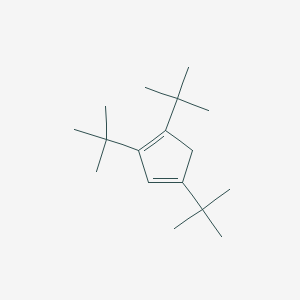


![2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane](/img/structure/B14295392.png)
![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)
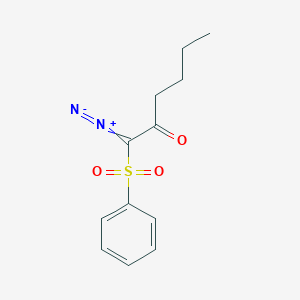
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
